molecular formula C7H10N2O3 B1450183 (4-Ethoxypyrazol-1-yl)-acetic acid CAS No. 1862988-70-2

(4-Ethoxypyrazol-1-yl)-acetic acid

Cat. No.: B1450183
CAS No.: 1862988-70-2
M. Wt: 170.17 g/mol
InChI Key: JRINSXAXJFXQSQ-UHFFFAOYSA-N
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Description

(4-Ethoxypyrazol-1-yl)-acetic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxypyrazol-1-yl)-acetic acid typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the ethoxy and acetic acid groups. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of advanced purification techniques like crystallization or chromatography ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxypyrazol-1-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different pyrazole-based compounds with altered functional groups.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a wide range of pyrazole derivatives with different functional groups.

Scientific Research Applications

(4-Ethoxypyrazol-1-yl)-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Ethoxypyrazol-1-yl)-acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole-4-carboxylic acid: Similar in structure but lacks the ethoxy group.

    3,5-Dimethylpyrazole: Contains additional methyl groups, altering its chemical properties.

    4-Hydroxy-3,5-dimethylpyrazole: Has a hydroxyl group instead of an ethoxy group.

Uniqueness

(4-Ethoxypyrazol-1-yl)-acetic acid is unique due to the presence of both the ethoxy and acetic acid groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-ethoxypyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-12-6-3-8-9(4-6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRINSXAXJFXQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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